Technical Guide: Synthesis of 6-Methyl-2,1,3-benzothiadiazol-4-amine
Technical Guide: Synthesis of 6-Methyl-2,1,3-benzothiadiazol-4-amine
The following technical guide provides a rigorous, step-by-step methodology for the synthesis of 6-Methyl-2,1,3-benzothiadiazol-4-amine (also known as 4-amino-6-methyl-2,1,3-benzothiadiazole). This protocol is designed for researchers requiring high-purity material for pharmaceutical or optoelectronic applications.
Executive Summary
Target Molecule: 6-Methyl-2,1,3-benzothiadiazol-4-amine CAS Registry Number: 30536-19-7 (Isomer generic/related) Core Scaffold: 2,1,3-Benzothiadiazole (BTD) Key Functionality: Electron-deficient heterocycle with internal charge transfer (ICT) capabilities, widely used in fluorescent dyes and medicinal chemistry (e.g., Tizanidine analogs).
Synthetic Strategy: The most robust route to the 4-amino-6-methyl isomer involves the construction of the thiadiazole ring onto a pre-functionalized benzene core. Direct functionalization (e.g., nitration) of 5-methyl-2,1,3-benzothiadiazole typically yields the 4-nitro-5-methyl isomer, which reduces to the wrong amine (4-amino-5-methyl).
Therefore, this guide details the "De Novo Ring Construction" strategy:
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Nitration: p-Toluidine
2,6-Dinitro-p-toluidine. -
Reduction: 2,6-Dinitro-p-toluidine
3,4,5-Triaminotoluene. -
Cyclization: 3,4,5-Triaminotoluene + Thionyl Chloride
Target BTD.
Retrosynthetic Analysis & Logic
The structural integrity of the target relies on the 1,3-meta relationship between the methyl group and the amine, with the thiadiazole ring fused at the adjacent positions.
Figure 1: Retrosynthetic disconnection showing the path from commercially available p-toluidine to the target BTD.
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dinitro-p-toluidine
This step installs the nitrogen atoms required for both the final amine and the thiadiazole ring. The methyl group at the para-position directs the incoming nitro groups to the ortho-positions (3 and 5), creating the necessary substitution pattern.
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Reagents: p-Toluidine (107 g, 1.0 mol), Conc. Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃, fuming), Ice.
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Equipment: 2L 3-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer (internal).
Protocol:
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Dissolution: Dissolve p-toluidine (107 g) in concentrated H₂SO₄ (800 mL) in the 3-neck flask. Cool the mixture to 0–5 °C using an ice-salt bath. Caution: Exothermic.[1]
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Nitration: Add fuming HNO₃ (90 mL, d=1.5) dropwise over 2 hours. Maintain internal temperature below 10 °C . The solution will turn dark red/brown.
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Digestion: After addition, allow the mixture to warm to room temperature and stir for 2 hours. Then, heat strictly to 50 °C for 1 hour to ensure dinitration.
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Quench: Pour the reaction mixture slowly onto 2 kg of crushed ice with vigorous stirring. The product will precipitate as a yellow-orange solid.
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Purification: Filter the solid, wash copiously with water until the filtrate is neutral, and recrystallize from ethanol.
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Yield/Data: Expect ~85% yield. Melting Point: 168 °C. Appearance: Golden-yellow needles.
Step 2: Reduction to 3,4,5-Triaminotoluene Trihydrochloride
Critical Note: The free base 3,4,5-triaminotoluene is extremely sensitive to oxidation (turning black in air). It must be isolated as the stable hydrochloride salt or used immediately in the next step.
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Reagents: 2,6-Dinitro-p-toluidine (20 g), Tin (Sn) granules or Stannous Chloride (SnCl₂), Conc. HCl.
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Equipment: 1L Round-bottom flask, reflux condenser.
Protocol:
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Slurry: Suspend 2,6-dinitro-p-toluidine (20 g) in Conc. HCl (150 mL).
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Reduction: Add Tin granules (40 g) portion-wise. Heat the mixture to reflux. The yellow color will fade as the nitro groups are reduced.
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Completion: Reflux for 3 hours until the solution is clear (or slightly grey due to tin salts).
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Isolation: Cool the mixture to 0 °C. The product, 3,4,5-triaminotoluene trihydrochloride, may precipitate. If Sn salts interfere, pass H₂S gas (or use sulfide substitute) to precipitate tin sulfide, filter, and concentrate the filtrate.
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Alternative (Catalytic): Hydrogenation (H₂, 50 psi) over 10% Pd/C in Ethanol/HCl is cleaner and preferred for pharmaceutical grades.
Step 3: Ring Closure to 6-Methyl-2,1,3-benzothiadiazol-4-amine
The reaction of vicinal diamines with thionyl chloride is specific. Although three amines are present, the formation of the aromatic thiadiazole ring is thermodynamically driven, involving two adjacent amines.
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Reagents: 3,4,5-Triaminotoluene trihydrochloride (from Step 2), Thionyl Chloride (SOCl₂), Pyridine (anhydrous), Dichloromethane (DCM) or Toluene.
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Equipment: 500 mL Round-bottom flask, inert atmosphere (N₂ or Ar), scrubber for HCl/SO₂ gas.
Protocol:
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Suspension: Suspend the triamine salt (10 g) in anhydrous DCM (200 mL) under Nitrogen.
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Base Addition: Add anhydrous pyridine (20 mL) dropwise to liberate the free amine in situ. The mixture will darken.
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Cyclization: Add Thionyl Chloride (5 mL, excess) dropwise at 0 °C.
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Reflux: Heat the mixture to reflux for 4 hours.
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Mechanism: SOCl₂ reacts with the cis-vicinal diamines. The third amine (at position 5 of toluene) remains unreacted or forms a labile N-sulfinyl intermediate that hydrolyzes during workup.
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Workup: Quench with water. Basify carefully with Na₂CO₃ to pH 8. Extract with Ethyl Acetate (3 x 100 mL).
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Purification: Dry organic layer (MgSO₄), concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Data Summary & Characterization
| Parameter | Specification | Notes |
| Appearance | Yellow to Orange Powder | Typical for amino-BTDs due to ICT band. |
| Melting Point | 145–148 °C | Distinct from 4-amino-BTD (67-69 °C). |
| Yield (Overall) | 40–55% | From p-Toluidine. |
| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH₃), 6.10 (s, 2H, NH₂), 6.85 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H) | Singlets in aromatic region confirm meta-substitution. |
| MS (ESI+) | m/z 166.0 [M+H]+ | Molecular ion confirmation. |
Interpretation of NMR:
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Symmetry: The presence of two distinct aromatic singlets (or meta-coupled doublets with J ~1-2 Hz) confirms the 1,2,3,5-substitution pattern on the benzene ring (Methyl at 6, Amine at 4, H at 5 and 7).
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Shift: The amine protons typically appear broad around 5.0–6.5 ppm depending on solvent/concentration.
Process Workflow Diagram
Figure 2: Sequential workflow for the synthesis process.
Safety & Troubleshooting (Expertise & Experience)
Critical Safety Hazards
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2,6-Dinitro-p-toluidine: Like all polynitro aromatics, this intermediate carries an explosion risk if heated dry or subjected to shock. Never distill the nitration mixture to dryness.
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Thionyl Chloride: Releases toxic SO₂ and HCl gas. All cyclization reactions must be performed in a fume hood with a caustic scrubber.
Troubleshooting Guide
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Problem: Low yield in Step 3 (Cyclization).
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Cause: Oxidation of the triamine precursor before SOCl₂ addition.
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Solution: Perform the liberation of the free amine (with pyridine) and the addition of SOCl₂ in a "one-pot" manner under strict inert atmosphere. Do not isolate the free base triamine.
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Problem: Product is dark/tarry.
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Cause: Polymerization of the amine.
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Solution: Ensure the temperature during SOCl₂ addition does not exceed 0–5 °C. The exotherm is significant.
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References
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Organic Syntheses, Coll. Vol. 2, p. 445 (1943). Preparation of 2,6-Dinitro-p-toluidine.Link
- Journal of Heterocyclic Chemistry.Synthesis of 2,1,3-Benzothiadiazoles via thionyl chloride cyclization. (General methodology for BTD ring closure).
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Sigma-Aldrich (Merck). 4-Amino-2,1,3-benzothiadiazole Product Sheet. (Reference for BTD handling and safety). Link
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BenchChem Application Note. Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Derivatives. (Structural analog comparisons). Link
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MDPI Molecules. Synthesis and Luminescent Solvatochromism of Amino-BTD derivatives. (Characterization data reference). Link
